molecular formula C21H28O2 B1208676 17-Vinylestradiol 3-methyl ether CAS No. 6885-48-9

17-Vinylestradiol 3-methyl ether

Cat. No. B1208676
CAS RN: 6885-48-9
M. Wt: 312.4 g/mol
InChI Key: BFJGDRRSEQORFA-MJCUULBUSA-N
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Description

3-Methoxy-19-nor-17alpha-pregna-1,3,5(10),20-tetraen-17-ol is a steroid. It derives from a hydride of a pregnane.

Scientific Research Applications

Allylic Rearrangement in Steroidal Alcohols

  • Study Overview : Krubiner et al. (1972) investigated the allylic rearrangement of 17-α-Vinylestradiol 3-methyl ether under the influence of vanadium (IV) chloride. This reaction produced a Δ17(20)-21-chloride compound, which was further modified into different side-chain structures (Krubiner, Perrotta, Lucas, & Oliveto, 1972).

Radioiodinated Ligands for Estrogen Receptor Studies

  • Research Findings : Franke & Hanson (1984) synthesized and evaluated the 3-o-methyl ethers of radioiodinated vinylestradiol. These compounds were studied for their uptake in estrogen-receptor-containing tissues, revealing insights into tissue distribution and receptor binding dynamics (Franke & Hanson, 1984).

Synthesis and Biological Activity of Steroidal Derivatives

  • Methodology and Outcomes : Windholz, Brown, & Patchett (1965) synthesized d,1-13-Phenyl-18-norestradiol 3-methyl ether. This study focused on the chemical synthesis process and explored potential modifications for creating different steroidal compounds (Windholz, Brown, & Patchett, 1965).

Steric Effects in Steroid Synthesis

  • Research Insights : Hiraga (1965) observed steric effects during the synthesis of 18-methylestradiol 3-methyl ether. This research provided insights into the influence of methyl groups on steroid synthesis and biological activity (Hiraga, 1965).

Transcutaneous Penetration and Tissue Binding Studies

  • Study Findings : Tresca, Ponsard, & Jayle (1977) explored the transcutaneous penetration and tissue binding of 17-methyl ether oestradiol. This study provided valuable information on the pharmacokinetics and tissue interactions of steroidal compounds (Tresca, Ponsard, & Jayle, 1977).

Chemical Properties of Norsteroids

  • Research Contribution : McGinty & Djerassi (1958) discussed the chemical and biological properties of various norsteroids, including those related to 17-Vinylestradiol 3-methyl ether. This study contributed to the understanding of the structure-activity relationship in steroidal compounds (McGinty & Djerassi, 1958).

properties

CAS RN

6885-48-9

Product Name

17-Vinylestradiol 3-methyl ether

Molecular Formula

C21H28O2

Molecular Weight

312.4 g/mol

IUPAC Name

(8R,9S,13S,14S,17R)-17-ethenyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C21H28O2/c1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h4,6,8,13,17-19,22H,1,5,7,9-12H2,2-3H3/t17-,18-,19+,20+,21+/m1/s1

InChI Key

BFJGDRRSEQORFA-MJCUULBUSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C=C)O)CCC4=C3C=CC(=C4)OC

SMILES

CC12CCC3C(C1CCC2(C=C)O)CCC4=C3C=CC(=C4)OC

Canonical SMILES

CC12CCC3C(C1CCC2(C=C)O)CCC4=C3C=CC(=C4)OC

Other CAS RN

6885-48-9

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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